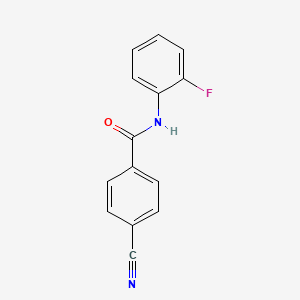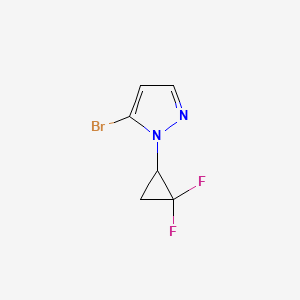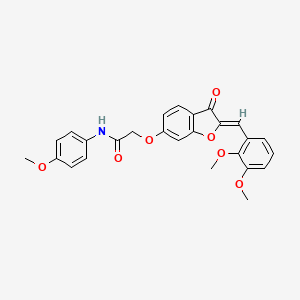![molecular formula C23H28ClN7O2 B2493577 8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 923166-43-2](/img/structure/B2493577.png)
8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C23H28ClN7O2 and its molecular weight is 469.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anxiolytic and Antidepressant Potential
A series of N-8-arylpiperazinylpropyl derivatives, including the compound , has been synthesized and evaluated for pharmacological efficacy. Preliminary in vitro studies have identified potent 5-HT(1A) receptor ligands within this series, with specific derivatives exerting anxiolytic-like and antidepressant-like activities in mouse models. These findings suggest the compound's promising role in mental health research and the development of new therapeutic agents for treating anxiety and depression (Zagórska et al., 2009).
Cardiovascular Activity
Further research has focused on the cardiovascular activity of 8-alkylamino derivatives of this compound class. These studies have explored their electrocardiographic, antiarrhythmic, and hypotensive effects, alongside their adrenoreceptor affinities. Findings indicate that certain derivatives exhibit significant prophylactic antiarrhythmic activity and hypotensive effects, highlighting their potential in cardiovascular disease management (Chłoń-Rzepa et al., 2004).
Antiasthmatic Activity
The development of compounds for antiasthmatic activity has also been a focus, with the synthesis of xanthene derivatives aimed at exploring their vasodilatory and antiasthmatic effects. The research has yielded compounds demonstrating significant activity compared to standard treatments, suggesting a new avenue for antiasthmatic drug development (Bhatia et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction. By binding to these receptors, the compound can inhibit the action of histamine, thereby alleviating allergic symptoms .
Mode of Action
The compound exhibits high specific affinity for histamine H1 receptors . It acts as an antagonist, binding to the receptors and preventing histamine from exerting its effects. This results in a decrease in allergic symptoms.
Biochemical Pathways
The compound’s interaction with histamine H1 receptors affects the biochemical pathway of histamine signaling. By blocking these receptors, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability. This leads to a reduction in the symptoms of allergies and hay fever .
Pharmacokinetics
As a major metabolite of hydroxyzine , it is likely to share similar pharmacokinetic properties. Hydroxyzine is well-absorbed orally and widely distributed in the body. It is metabolized in the liver and excreted in the urine.
Result of Action
By acting as a histamine H1 receptor antagonist, the compound can effectively manage allergies, hay fever, angioedema, and urticaria . It reduces inflammation and other allergic symptoms, providing relief to individuals suffering from these conditions.
Propiedades
IUPAC Name |
6-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O2/c1-16-14-31-19-20(26(2)23(33)27(3)21(19)32)25-22(31)30(16)12-11-28-7-9-29(10-8-28)15-17-5-4-6-18(24)13-17/h4-6,13-14H,7-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDSGJCREONBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC(=CC=C5)Cl)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2493496.png)


![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2493500.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2493501.png)
![5-chloro-2-(methylsulfanyl)-N-{3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidine-4-carboxamide](/img/structure/B2493502.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)

![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)
